Ibuprofen isobutanolammonium

Description

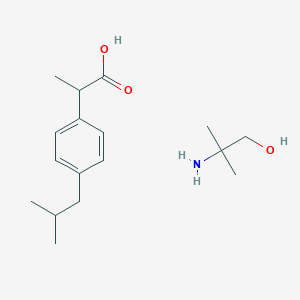

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

67190-45-8 |

|---|---|

Molecular Formula |

C17H29NO3 |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

2-amino-2-methylpropan-1-ol;2-[4-(2-methylpropyl)phenyl]propanoic acid |

InChI |

InChI=1S/C13H18O2.C4H11NO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;1-4(2,5)3-6/h4-7,9-10H,8H2,1-3H3,(H,14,15);6H,3,5H2,1-2H3 |

InChI Key |

QEYXCMAFPIGBID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CC(C)(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ibuprofen Isobutanolammonium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of ibuprofen (B1674241) isobutanolammonium, a salt of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The formation of this salt aims to improve the physicochemical properties of the parent drug, primarily its aqueous solubility.

Synthesis of Ibuprofen Isobutanolammonium

The synthesis of this compound is a straightforward acid-base reaction involving the protonation of an amino alcohol, 2-amino-2-methyl-1-propanol (B13486) (isobutanolamine), by the carboxylic acid group of ibuprofen.[1]

Reaction Scheme

Ibuprofen + 2-Amino-2-methyl-1-propanol → this compound

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is outlined below[1]:

Materials:

-

Ibuprofen (racemic, purity ≥98%)

-

2-Amino-2-methyl-1-propanol

-

n-hexane

Procedure:

-

Dissolve a specific molar quantity of ibuprofen in n-hexane with stirring.

-

Slowly add an equimolar amount of 2-amino-2-methyl-1-propanol dropwise to the ibuprofen solution.

-

Continue stirring the mixture for a designated period (e.g., 1 hour) to allow for the salt formation to complete.

-

A precipitate of this compound will form.

-

Filter the precipitate from the solution.

-

Dry the collected salt in an oven at a suitable temperature (e.g., 70 °C).

-

Store the dried this compound salt in a desiccator over a drying agent like calcium chloride until further analysis.

Synthesis Workflow Diagram

Physicochemical Characterization

A comprehensive characterization of the synthesized this compound salt is crucial to confirm its formation and evaluate its properties.

Data Summary

| Property | Ibuprofen | This compound | Reference |

| Molecular Formula | C₁₃H₁₈O₂ | C₁₇H₂₉NO₃ | |

| Molecular Weight | 206.28 g/mol | 295.42 g/mol | |

| Melting Point (Onset) | 75.38 °C | 133.69 °C | [1] |

| Melting Point (Peak) | 78.95 °C | 136.88 °C | [1] |

| Decomposition (Onset) | ~125 °C | ~110 °C | [1] |

| Aqueous Solubility | 0.021 mg/mL | Significantly higher than ibuprofen | [2] |

Experimental Protocols for Characterization

-

Instrument: PerkinElmer Pyris 6 or similar.

-

Sample Preparation: Accurately weigh approximately 5 mg of the sample into a crimped aluminum pan.

-

Analysis Conditions: Heat the sample from 30 °C to 250 °C at a heating rate of 10 °C/min.[1]

-

Expected Results: A sharp endothermic peak corresponding to the melting point of the compound. The melting point of the salt is expected to be significantly different from that of ibuprofen, confirming the formation of a new chemical entity.[1]

-

Instrument: Shimadzu DTG-60H or similar.

-

Sample Preparation: Place a known amount of the sample in an aluminum pan.

-

Analysis Conditions: Heat the sample under a nitrogen atmosphere with a flow rate of 30 mL/min.[1]

-

Expected Results: The TGA curve will show the weight loss of the sample as a function of temperature, indicating its thermal stability and decomposition profile.

-

Instrument: PerkinElmer Spectrum 2 or similar.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample.

-

Analysis Conditions: Scan the sample in the region of 4000–600 cm⁻¹.[1]

-

Expected Results: The FT-IR spectrum of the salt will show characteristic changes compared to the spectra of ibuprofen and 2-amino-2-methyl-1-propanol. Key changes include the disappearance of the broad O-H stretch of the carboxylic acid in ibuprofen and the appearance of bands corresponding to the ammonium (B1175870) ion and changes in the carboxylate region.[1]

Table of Key FT-IR Peaks:

| Functional Group | Ibuprofen Wavenumber (cm⁻¹) | This compound Salt Wavenumber (cm⁻¹) | Vibration Mode | Reference |

| Carboxylic Acid O-H | 3200-2500 (broad) | Absent | Stretching | [1] |

| Carboxylic Acid C=O | 1720.63 | Shifted (e.g., to lower wavenumbers) | Stretching | [1] |

| Carboxylate Anion (COO⁻) | - | Present (asymmetric and symmetric stretches) | Stretching | |

| Ammonium (N-H) | - | Present (superimposed on O-H of alcohol) | Stretching | [1] |

| Alcohol O-H | - | 3600-3200 (broad) | Stretching | [1] |

-

Instrument: Shimadzu LabX or similar.

-

Analysis Conditions: Run at 40 kV and 30 mA using monochromatic CuKα radiation. Scan the samples between 5° and 60° (2θ).[1]

-

Expected Results: The PXRD pattern of this compound will be distinct from that of crystalline ibuprofen, indicating the formation of a new crystalline salt rather than a simple physical mixture or a co-crystal.[1]

-

¹H NMR: Shifts in the protons adjacent to the carboxylic acid group of ibuprofen and the appearance of signals corresponding to the isobutanolammonium cation.

-

¹³C NMR: A shift in the carbonyl carbon signal of the carboxylic acid group in ibuprofen upon salt formation.

Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

Ibuprofen, the active component of the salt, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4]

Signaling Pathway Diagram

COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is induced during inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[3] By inhibiting both enzymes, ibuprofen reduces the production of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[4]

Conclusion

The synthesis of this compound presents a viable strategy to enhance the aqueous solubility of ibuprofen, a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability). The straightforward synthesis and the resulting salt's distinct physicochemical properties, as confirmed by various analytical techniques, make it an attractive candidate for formulation development, potentially leading to improved bioavailability and faster onset of action. The mechanism of action remains that of the parent ibuprofen molecule, through the well-established inhibition of the COX enzymes. This technical guide provides a foundational understanding for researchers and professionals in the field of drug development and pharmaceutical sciences.

References

Synthesis of Ibuprofen Isobutanolammonium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of ibuprofen (B1674241) isobutanolammonium salt. The formation of this salt is a strategic approach to enhance the aqueous solubility of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID) classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. Enhanced solubility can potentially lead to improved bioavailability and faster onset of therapeutic action.

Synthesis of Ibuprofen Isobutanolammonium Salt

The synthesis of this compound salt is achieved through a straightforward acid-base reaction between ibuprofen and 2-amino-2-methyl-propan-1-ol (isobutanolamine).[1] This reaction results in the formation of a 1:1 salt, which precipitates from a non-polar solvent.[1]

Reaction Scheme

The reaction involves the protonation of the amine group of isobutanolamine by the carboxylic acid group of ibuprofen, forming the corresponding ammonium (B1175870) carboxylate salt.

Caption: Reaction scheme for the synthesis of this compound salt.

Experimental Protocol

The following protocol is based on established laboratory procedures for the synthesis of this compound salt.[1]

Materials:

-

Ibuprofen (10 mmol)

-

2-Amino-2-methyl-propan-1-ol (10 mmol)

-

n-Hexane (40 mL)

Equipment:

-

Magnetic stirrer

-

Beaker or flask

-

Dropping funnel or pipette

-

Filtration apparatus (e.g., Büchner funnel)

-

Oven

-

Desiccator with calcium chloride

Procedure:

-

Dissolve 10 mmol of ibuprofen in 40 mL of n-hexane in a beaker or flask equipped with a magnetic stirrer.

-

Stir the solution continuously.

-

Slowly add 10 mmol of 2-amino-2-methyl-propan-1-ol dropwise to the ibuprofen solution.

-

Continue stirring the mixture for 1 hour. A precipitate of the this compound salt will form.

-

Filter the precipitate using a filtration apparatus.

-

Dry the collected salt in an oven at 70 °C.

-

Store the dried salt in a desiccator over calcium chloride until further analysis.

Caption: Experimental workflow for the synthesis.

Physicochemical Characterization

The synthesized this compound salt can be characterized using various analytical techniques to confirm its formation and determine its physical properties.

Thermal Analysis

Thermal analysis, including Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG), is crucial for confirming the formation of the salt and evaluating its thermal stability. The DSC curve of the salt will show a distinct melting endotherm that is different from that of pure ibuprofen.[1]

| Compound | Onset of Melting (°C) | Peak Melting Point (°C) |

| Ibuprofen | 75.38[1] | 78.95[1] |

| This compound Salt | 133.69[1] | 136.88[1] |

Spectroscopic Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the ionic interaction between ibuprofen and isobutanolamine. The formation of the salt is indicated by changes in the characteristic vibrational bands of the carboxylic acid and amine groups.[1] Key spectral features include:

-

The disappearance of the broad O-H stretching band of the carboxylic acid in ibuprofen.

-

The appearance of a broad NH3+ stretching band in the salt.

-

The presence of asymmetric and symmetric bending vibrations for the NH3+ group.

-

A strong absorption from the carboxylate anion (COO-).[1]

Powder X-ray Diffraction (PXRD)

PXRD analysis is employed to confirm that the product is a salt and not a co-crystal of ibuprofen. The diffraction pattern of the synthesized salt will be distinctly different from the patterns of the individual starting materials.[2]

Solubility Profile

A primary motivation for preparing the isobutanolammonium salt of ibuprofen is to improve its aqueous solubility. The solubility of the salt is significantly higher than that of the parent drug.[1]

| Compound | Solubility in Water (mg/mL) |

| Ibuprofen | 0.021[1] |

| This compound Salt | 315.201[1] |

This substantial increase in solubility highlights the potential of this salt form for pharmaceutical formulations where rapid dissolution and absorption are desired.

Logical Relationship of Synthesis and Characterization

The overall process from synthesis to characterization follows a logical progression to ensure the successful formation and verification of the desired salt.

Caption: Logical flow from synthesis to characterization.

Conclusion

The synthesis of this compound salt presents a viable and effective method for significantly enhancing the aqueous solubility of ibuprofen. The straightforward synthesis protocol, coupled with clear evidence of salt formation from thermal, spectroscopic, and diffraction analyses, makes this an attractive approach for the development of new ibuprofen formulations with potentially improved pharmacokinetic profiles. The dramatic increase in water solubility suggests that this salt form could offer advantages in terms of faster dissolution and absorption, which are critical for rapid pain relief. Further in-vivo studies are warranted to fully elucidate the therapeutic benefits of this enhanced solubility.

References

An In-depth Technical Guide to the Physicochemical Properties of Ibuprofen Isobutanolammonium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID), is characterized by its poor aqueous solubility, which can limit its formulation and bioavailability. The formation of salts is a common strategy to overcome this challenge. This technical guide provides a comprehensive overview of the physicochemical properties of ibuprofen isobutanolammonium, a salt of ibuprofen formed with 2-amino-2-methyl-1-propanol (B13486). This document details the synthesis, thermal analysis, spectroscopic characterization, and solubility of this salt, presenting quantitative data in structured tables and outlining detailed experimental protocols. Visual diagrams are provided to illustrate the experimental workflow for its synthesis and characterization.

Introduction

Ibuprofen is a BCS Class II drug, exhibiting high permeability but low solubility, which can lead to variable absorption and bioavailability.[1] Salt formation is a well-established method to modify the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, dissolution rate, and stability, without altering its intrinsic pharmacological activity.[2][3] this compound is a salt developed to enhance the properties of the parent ibuprofen molecule.[1][2] This guide serves as a technical resource for researchers and professionals involved in drug development, providing detailed information on the key physicochemical characteristics of this salt.

Physicochemical Properties

The formation of the isobutanolammonium salt significantly alters the physicochemical properties of ibuprofen. A summary of these properties is presented below.

General Properties

| Property | Value | Reference |

| Chemical Name | 2-amino-2-methylpropan-1-ol;2-[4-(2-methylpropyl)phenyl]propanoic acid | [4] |

| Molecular Formula | C₁₇H₂₉NO₃ | [4] |

| Molecular Weight | 295.4 g/mol | [4] |

Thermal Properties

Thermal analysis is crucial for understanding the stability and physical state of a pharmaceutical salt.

| Property | Value | Reference |

| Melting Point (DSC) | Onset: 133.69 °C, Peak: 136.88 °C | [3] |

| Thermal Stability (TGA) | Less stable than ibuprofen, with decomposition onset at 110 °C | [3] |

Solubility

The formation of the isobutanolammonium salt has been shown to improve the aqueous solubility of ibuprofen.[1][2]

| Solvent | Solubility | Reference |

| Aqueous Media | Improved solubility compared to ibuprofen | [1][2] |

Spectroscopic Properties

Spectroscopic analysis confirms the formation of the salt and provides structural information.

| Technique | Key Observations | Reference |

| FTIR Spectroscopy | - Absence of the broad O-H stretch of the carboxylic acid (present in ibuprofen around 3200-2500 cm⁻¹).- Shift of the carbonyl (C=O) stretching vibration from ~1721 cm⁻¹ in ibuprofen to lower wavenumbers, indicative of carboxylate salt formation.- Presence of bands corresponding to the isobutanolammonium cation, including N-H and C-N stretching vibrations. | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

Objective: To synthesize the isobutanolammonium salt of ibuprofen.

Materials:

-

Ibuprofen

-

2-amino-2-methyl-1-propanol (isobutanolamine)

-

Suitable solvent (e.g., ethanol, methanol)

-

Magnetic stirrer and heating plate

-

Round bottom flask

-

Condenser

-

Crystallization dish

-

Vacuum filtration apparatus

-

Drying oven

Procedure:

-

Dissolve equimolar amounts of ibuprofen and 2-amino-2-methyl-1-propanol in a minimal amount of the chosen solvent in a round bottom flask.

-

Stir the solution at room temperature for a specified period (e.g., 2-4 hours) to allow for the acid-base reaction to complete. Gentle heating may be applied to facilitate dissolution and reaction.

-

Monitor the reaction completion by techniques such as Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid or viscous oil is then subjected to crystallization. This can be achieved by dissolving the product in a minimal amount of a hot solvent and allowing it to cool slowly to room temperature, followed by further cooling in an ice bath.

-

Collect the precipitated salt by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the synthesized salt in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and thermal behavior of the synthesized salt.

Instrument: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of the this compound salt into an aluminum DSC pan.

-

Hermetically seal the pan. An empty sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 200 °C).

-

Maintain a constant flow of an inert gas, such as nitrogen (e.g., 30 mL/min), throughout the experiment to provide an inert atmosphere.[3]

-

Record the heat flow as a function of temperature. The melting point is determined from the onset and peak of the endothermic event on the resulting thermogram.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of the salt.

Instrument: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Accurately weigh 5-10 mg of the this compound salt into a TGA pan (e.g., aluminum or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 400 °C).

-

Maintain a constant flow of an inert gas, such as nitrogen (e.g., 30 mL/min), during the analysis.[3]

-

Record the weight loss of the sample as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the formation of the salt and identify characteristic functional groups.

Instrument: A Fourier-Transform Infrared Spectrometer.

Procedure (Potassium Bromide - KBr Pellet Method):

-

Thoroughly grind a small amount of the this compound salt (approximately 1-2 mg) with about 100-200 mg of dry, spectroscopy-grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder into a pellet-forming die.

-

Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).[3]

-

Analyze the resulting spectrum for the presence and absence of key vibrational bands to confirm salt formation.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound salt

-

Selected solvent (e.g., distilled water, phosphate (B84403) buffer of a specific pH)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

A suitable analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC)

Procedure:

-

Add an excess amount of the this compound salt to a known volume of the solvent in a sealed container (e.g., a screw-capped vial or flask).

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) in a thermostatically controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the suspension to settle.

-

Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with the solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

-

Calculate the solubility of the salt in the chosen solvent, typically expressed in mg/mL or mol/L.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

The conversion of ibuprofen to its isobutanolammonium salt presents a viable strategy to enhance its physicochemical properties, particularly its aqueous solubility. This technical guide has summarized the key physicochemical data available for this compound and provided detailed experimental protocols for its synthesis and characterization. The information and methodologies presented herein are intended to support further research and development efforts in the formulation of ibuprofen with improved biopharmaceutical attributes. Further studies to quantify the solubility in various biorelevant media and to fully elucidate the solid-state properties would be beneficial for a complete understanding of this salt's potential in drug delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate | Semantic Scholar [semanticscholar.org]

- 3. Enhancement of ibuprofen solubility and skin permeation by conjugation with l -valine alkyl esters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00100G [pubs.rsc.org]

- 4. Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate [ouci.dntb.gov.ua]

An In-depth Technical Guide on the Mechanism of Action of Ibuprofen Isobutanolammonium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen (B1674241) isobutanolammonium is a salt formulation of the well-established nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. This document provides a comprehensive overview of its mechanism of action, focusing on its pharmacodynamic and pharmacokinetic properties. The primary mechanism of action for ibuprofen isobutanolammonium is identical to that of ibuprofen, involving the non-selective inhibition of cyclooxygenase (COX) enzymes. The isobutanolammonium salt moiety enhances the aqueous solubility of ibuprofen, a key physicochemical property that can lead to a more rapid onset of action, particularly in topical formulations. This guide will delve into the molecular pathways, present available quantitative data, detail relevant experimental protocols, and provide visualizations to elucidate the therapeutic effects of this compound.

Introduction

Ibuprofen is a cornerstone of pain and inflammation management, widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1] However, its low aqueous solubility can be a limiting factor in certain formulations and clinical applications.[2][3] this compound has been developed to address this limitation. As a salt, it readily dissociates in aqueous environments, a characteristic that is particularly advantageous for topical and mucosal administration where rapid dissolution and local availability are desired.[4][5][6] This guide will explore the core mechanism of action of this compound, with a focus on the molecular interactions and physiological consequences that underpin its therapeutic efficacy.

Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

The primary mechanism of action of ibuprofen, and by extension this compound, is the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1]

Signaling Pathway of COX Inhibition

The inflammatory cascade leading to prostaglandin synthesis and the inhibitory action of ibuprofen are depicted in the following signaling pathway diagram.

Caption: Ibuprofen inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

By inhibiting both COX-1 and COX-2, ibuprofen reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects. The inhibition of COX-1 is also associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation, as COX-1 is involved in producing prostaglandins that protect the stomach lining.[1]

Quantitative Data

Solubility

| Compound | Aqueous Solubility | Reference |

| Ibuprofen | < 1 mg/mL | [2] |

| This compound | Described as a soluble salt that completely dissociates in aqueous solution | [4][5][6] |

Pharmacokinetics of Topical Administration

For the topical (vaginal) application of this compound, systemic absorption is minimal.[4] This localized action is beneficial for treating conditions like vulvovaginitis while minimizing systemic side effects.

| Parameter | Value | Reference |

| Peak Plasma Concentration (Cmax) | 0.2–0.3 µg/mL (at 2 hours post-administration) | [4] |

| Systemic Absorption | Considered almost absent | [4] |

For comparison, the pharmacokinetic parameters of other topical and oral ibuprofen formulations are presented below.

| Formulation | Dose | Cmax | Tmax | Reference |

| Topical Ibuprofen Patch | 200 mg (daily for 5 days) | 514 ng/mL | 20 hours (on day 5) | [7] |

| Topical 5% Ibuprofen Gel | 500 mg (occluded for 2h) | 7.1 ± 4.4 µg/mL | 2.4 ± 0.8 h | [8][9] |

| Oral Ibuprofen Tablets | 400 mg | 36.7 ± 7.5 µg/mL | 1.1 ± 0.8 h | [8][9] |

| Oral Ibuprofen Arginine | 200 mg | 125.1% of standard ibuprofen | 0.42 h | [10] |

| Oral Solubilized Ibuprofen Capsule | 200 mg | 119.1% of standard ibuprofen | 0.5 h | [10] |

| Standard Oral Ibuprofen | 200 mg | - | 1.25 h | [10] |

In Vitro COX Inhibition

The inhibitory activity of ibuprofen against COX-1 and COX-2 is quantified by the half-maximal inhibitory concentration (IC50). It is important to note that the following data is for ibuprofen, as specific IC50 values for this compound were not found in the reviewed literature. Given that the salt dissociates to the active ibuprofen moiety, these values are considered representative of its intrinsic activity.

| Enzyme | IC50 (µM) | Assay System | Reference |

| COX-1 | 12 | Human peripheral monocytes | [11][12] |

| COX-2 | 80 | Human peripheral monocytes | [11][12] |

| COX-1 | 2.6 | Human recombinant | [13] |

| COX-2 | 1.3 | Human recombinant | [13] |

The ratio of COX-1/COX-2 IC50 values indicates the selectivity of the drug. For ibuprofen, this ratio suggests it is a non-selective COX inhibitor.

Clinical Efficacy in Vulvovaginitis

Clinical trials have demonstrated the efficacy of topical this compound in the treatment of vulvovaginitis.[4][5][6][14]

| Symptom/Sign | Treatment | Outcome | Reference |

| Itching, Pain, Burning, Leucorrhea, Erythema, Redness | This compound vs. Placebo (7 days) | Statistically significant reduction compared to placebo | [4] |

| Subjective (burning, itching) and Objective (erythema, edema) Symptoms | This compound vs. Benzydamine HCl (7 days) | More rapid reduction of symptoms with this compound, particularly by day 3 (p < 0.01) | [4] |

Experimental Protocols

In Vitro COX Inhibition Assay (Human Whole Blood Assay)

This assay is a widely used method to determine the inhibitory activity of NSAIDs on COX-1 and COX-2 in a physiologically relevant ex vivo system.[15][16]

Experimental Workflow

Caption: Workflow for determining COX-1 and COX-2 inhibition using a human whole blood assay.

Detailed Methodology:

-

Blood Collection: Draw venous blood from healthy volunteers who have not taken NSAIDs for at least two weeks. Collect the blood into tubes containing an anticoagulant (e.g., heparin).[15]

-

COX-1 Assay (Thromboxane B2 Production):

-

Aliquot 1 mL of whole blood into tubes.

-

Add various concentrations of ibuprofen (or the test compound) or vehicle control.

-

Allow the blood to clot by incubating at 37°C for 1 hour.

-

Centrifuge the tubes to separate the serum.

-

Measure the concentration of Thromboxane B2 (TXB2), a stable metabolite of the COX-1 product Thromboxane A2, in the serum using a specific enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

-

-

COX-2 Assay (Prostaglandin E2 Production):

-

Aliquot 1 mL of heparinized whole blood into tubes.

-

Add various concentrations of ibuprofen (or the test compound) or vehicle control.

-

Add lipopolysaccharide (LPS) to induce the expression of COX-2.

-

Incubate the blood at 37°C for 24 hours.

-

Centrifuge the tubes to obtain plasma.

-

Measure the concentration of Prostaglandin E2 (PGE2) in the plasma using a specific ELISA or LC-MS/MS.[15]

-

-

Data Analysis:

-

Calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the compound concentration to generate dose-response curves.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition, for both COX-1 and COX-2 from these curves.[15]

-

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a classic and widely used animal model for evaluating the anti-inflammatory activity of new compounds.[17][18][19][20][21]

Experimental Workflow

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Methodology:

-

Animals: Use male Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week before the experiment.[17][21]

-

Dosing: Administer the test compound (e.g., this compound), a reference NSAID (e.g., ibuprofen or indomethacin), or the vehicle control orally or intraperitoneally, typically 30-60 minutes before inducing inflammation.[17][21]

-

Induction of Edema: Measure the initial volume of the right hind paw of each animal using a plethysmometer. Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.[17][21]

-

Measurement of Paw Edema: Measure the paw volume again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[17][21]

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.

-

Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.[21]

-

Conclusion

This compound's mechanism of action is fundamentally that of ibuprofen: the non-selective inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. This action underlies its potent anti-inflammatory, analgesic, and antipyretic effects. The key distinction of the isobutanolammonium salt is its enhanced aqueous solubility, which facilitates its formulation for topical applications and likely contributes to a rapid onset of action in localized inflammatory conditions. The minimal systemic absorption following topical administration is a significant safety advantage. While direct comparative quantitative data for this compound in some areas (e.g., specific solubility in mg/mL, IC50 values) is limited in the available literature, the existing clinical and pharmacokinetic data strongly support its efficacy and safety for topical use. Further research providing more granular quantitative data would be beneficial for a more complete understanding and comparison with other ibuprofen formulations.

References

- 1. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vaginal Use of this compound (Ginenorm): Efficacy, Tolerability, and Pharmacokinetic Data: A Review of Available Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vaginal use of this compound (ginenorm): efficacy, tolerability, and pharmacokinetic data: a review of available data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Pharmacokinetic Study of an Ibuprofen Topical Patch in Healthy Male and Female Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and bioavailability of percutaneous ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and bioavailability of percutaneous ibuprofen. | Semantic Scholar [semanticscholar.org]

- 10. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. inotiv.com [inotiv.com]

- 18. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 19. criver.com [criver.com]

- 20. researchgate.net [researchgate.net]

- 21. phytopharmajournal.com [phytopharmajournal.com]

Enhancing Ibuprofen Solubility: A Technical Guide to Salt Formation with Isobutanolamine

For Immediate Release

A comprehensive analysis of the synthesis, characterization, and significant solubility improvement of ibuprofen (B1674241) through the formation of an isobutanolammonium salt.

This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the solubility enhancement of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), by forming a salt with isobutanolamine (2-amino-2-methyl-propan-1-ol). The formation of the ibuprofen isobutanolammonium salt has been demonstrated to dramatically increase the aqueous solubility of ibuprofen, a critical factor in improving its bioavailability and therapeutic efficacy.

Introduction

Ibuprofen is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low solubility.[1] This poor aqueous solubility can limit its dissolution rate and, consequently, its absorption and onset of action. Salt formation is a common and effective chemical modification to improve the solubility and dissolution characteristics of poorly soluble active pharmaceutical ingredients (APIs).[2] This guide details the successful synthesis and characterization of an this compound salt, which exhibits a remarkable increase in solubility compared to the parent drug.[2]

Quantitative Solubility Data

The formation of the isobutanolammonium salt results in a significant enhancement of ibuprofen's aqueous solubility. The experimental data clearly demonstrates this improvement.

| Compound | Solubility in Water (mg/mL) | Fold Increase |

| Ibuprofen | 0.021[2] | - |

| This compound Salt | 315.201[2] | ~15,000 |

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and solubility determination of the this compound salt.

Synthesis of this compound Salt

The synthesis of the this compound salt is achieved through a straightforward acid-base reaction.[2]

Materials:

-

Ibuprofen (racemic, purity ≥ 98%)

-

2-amino-2-methyl-propan-1-ol (for synthesis)

-

n-hexane (LR grade)

Procedure:

-

Dissolve 10 mmol of ibuprofen in 40 mL of n-hexane in a suitable reaction vessel.

-

Stir the solution using a magnetic stirrer to ensure complete dissolution.

-

Slowly add 10 mmol of 2-amino-2-methyl-propan-1-ol dropwise to the ibuprofen solution.

-

Continue stirring the resulting solution for 1 hour at room temperature.

-

Collect the precipitate that forms by filtration.

-

Dry the collected precipitate in an oven at 70 °C.

-

Store the dried salt in a desiccator over calcium chloride until further analysis.[2]

Characterization Methods

The synthesized salt was characterized using various analytical techniques to confirm its formation and determine its physicochemical properties.

3.2.1. Differential Scanning Calorimetry (DSC)

DSC was performed to determine the melting point and thermal behavior of the salt compared to the parent drug.

-

Instrument: PerkinElmer Pyris 6 DSC[2]

-

Sample Size: Approximately 5 mg[2]

-

Pans: Crimped aluminum pans[2]

-

Heating Range: 30–250 °C[2]

-

Heating Rate: 10 °C min⁻¹[2]

The DSC curve for ibuprofen shows a melting endotherm with an onset of 75.38 °C and a peak at 78.95 °C.[2] In contrast, the this compound salt exhibits a sharp melting endotherm with an onset at 133.69 °C and a peak at 136.88 °C, indicating the formation of a new, crystalline entity.[2]

3.2.2. Thermogravimetric Analysis (TGA)

TGA was used to evaluate the thermal stability of the synthesized salt.

-

Instrument: Shimadzu DTG-60H[2]

-

Sample Pan: Aluminum pan[2]

-

Atmosphere: Nitrogen[2]

-

Flow Rate: 30 mL min⁻¹[2]

The TGA results indicated that the this compound salt is less thermally stable than ibuprofen, with a decomposition onset temperature of 110 °C compared to 125 °C for the parent drug.[2]

3.2.3. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy was employed to confirm the salt formation by analyzing the changes in the functional group vibrations. The analysis confirmed the presence of the carboxylate anion and the protonated amine, characteristic of salt formation.[2]

3.2.4. Powder X-ray Diffraction (PXRD)

PXRD analysis was conducted to confirm the crystalline nature of the product and to differentiate between a salt and a co-crystal. The results indicated the formation of a new crystalline salt.[2]

Solubility Determination

The aqueous solubility of both ibuprofen and its isobutanolammonium salt was determined using UV-Vis spectrophotometry.

Procedure:

-

Prepare a stock solution of the this compound salt in water.

-

Create a series of standard solutions of known concentrations by diluting the stock solution.

-

Measure the absorbance of the standard solutions at 223 nm to construct a calibration curve.

-

Prepare a saturated solution by adding an excess amount of the salt to water and stirring until equilibrium is reached.

-

Filter the saturated solution and dilute it to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution.

-

Calculate the concentration of the diluted solution using the calibration curve and then multiply by the dilution factor to determine the solubility of the salt.[2] A similar procedure was followed for ibuprofen.

Visualizations

The following diagrams illustrate the chemical interaction and the experimental workflow.

Caption: Chemical reaction scheme for the formation of this compound Salt.

Caption: Experimental workflow for the synthesis and analysis of the salt.

Conclusion

The formation of an isobutanolammonium salt of ibuprofen is a highly effective method for dramatically enhancing its aqueous solubility. The synthesis is straightforward, and the resulting salt is a stable, crystalline material. This significant improvement in solubility presents a promising avenue for the development of new ibuprofen formulations with potentially faster dissolution rates, improved bioavailability, and a more rapid onset of therapeutic action. This technical guide provides the foundational data and methodologies for further research and development in this area.

References

An In-depth Technical Guide to the Putative Crystal Structure of Ibuprofen Isobutanolammonium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of ibuprofen (B1674241) isobutanolammonium. To date, a complete, publicly available single-crystal structure determination for this specific salt has not been reported in the scientific literature. This document, therefore, provides a comprehensive overview of the known crystal structure of the parent compound, racemic ibuprofen, and presents a detailed, proposed methodology for the synthesis, crystallization, and structural determination of ibuprofen isobutanolammonium. The protocols and workflows described herein are based on established crystallographic techniques and analogous synthetic procedures for other ibuprofen salts and co-crystals. This guide is intended to serve as a foundational resource for researchers seeking to investigate and characterize this particular crystalline salt of ibuprofen.

Introduction

Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, anti-inflammatory, and antipyretic properties. The therapeutic efficacy and physicochemical properties of a drug, such as solubility and bioavailability, can be significantly influenced by its solid-state form. Salt formation is a common strategy employed to modify these properties. The formation of a salt with an appropriate counterion, such as isobutanolamine, can lead to a new crystalline entity with a unique crystal structure and potentially enhanced pharmaceutical attributes.

While the crystal structure of racemic ibuprofen is well-documented, the specific three-dimensional arrangement of ibuprofen and isobutanolammonium ions in a crystalline lattice remains to be elucidated. This guide provides the necessary theoretical and practical framework for a research endeavor aimed at determining this novel crystal structure.

Crystal Structure of Racemic Ibuprofen

Racemic (RS)-ibuprofen crystallizes in the monoclinic crystal system with the space group P2₁/c.[1][2] The crystal structure is characterized by the formation of hydrogen-bonded dimers between the carboxylic acid moieties of two ibuprofen molecules.

Crystallographic Data

The following table summarizes the crystallographic data for racemic ibuprofen.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P2₁/c | [1][2] |

| a (Å) | 14.68 | [2] |

| b (Å) | 7.89 | [2] |

| c (Å) | 10.73 | [2] |

| β (°) | 99.36 | [2] |

| V (ų) | 1225.5 | Calculated |

| Z | 4 | [2] |

Proposed Experimental Protocols

The following sections outline a detailed, hypothetical experimental plan for the synthesis, crystallization, and crystal structure determination of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward acid-base neutralization reaction between ibuprofen and isobutanolamine.

Materials:

-

(RS)-Ibuprofen (≥98% purity)

-

Isobutanolamine (2-Amino-2-methyl-1-propanol) (≥99% purity)

-

Ethanol (B145695) (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

Dissolve one molar equivalent of (RS)-ibuprofen in a minimal amount of anhydrous ethanol at room temperature with stirring.

-

In a separate vessel, dissolve one molar equivalent of isobutanolamine in a minimal amount of anhydrous ethanol.

-

Slowly add the isobutanolamine solution to the ibuprofen solution dropwise while stirring continuously.

-

Stir the resulting mixture at room temperature for 2-4 hours to ensure complete salt formation.

-

The crude salt can be precipitated by the addition of a non-polar solvent such as anhydrous diethyl ether.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold diethyl ether.

-

Dry the resulting white powder under vacuum to yield the crude this compound salt.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis. Several crystallization techniques should be explored.

Methods:

-

Slow Evaporation: Dissolve the synthesized salt in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to near saturation at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the salt in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent in which the salt is poorly soluble (e.g., hexane (B92381) or diethyl ether). The anti-solvent vapor will slowly diffuse into the salt solution, reducing its solubility and promoting crystal growth.

-

Cooling Crystallization: Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Crystal Structure Determination

Once suitable single crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.

Instrumentation:

-

A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer then collects a complete set of diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. This process yields the precise atomic coordinates, bond lengths, bond angles, and other structural details.

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflows.

Caption: Proposed workflow for the synthesis of this compound.

Caption: Methods for obtaining single crystals of this compound.

Caption: Workflow for the determination of the crystal structure.

Expected Outcomes and Significance

The successful execution of the proposed research plan would yield the first complete crystal structure of this compound. This would provide invaluable insights into the three-dimensional arrangement of the ions, the nature of the intermolecular interactions (such as hydrogen bonding), and the overall crystal packing. This fundamental knowledge is crucial for understanding the solid-state properties of this salt and can inform further research into its formulation and development as a potentially improved pharmaceutical product.

Conclusion

While the crystal structure of this compound remains undetermined, this technical guide provides a robust framework for its investigation. By leveraging the known structural information of racemic ibuprofen and employing standard synthetic and crystallographic techniques, researchers can systematically approach the elucidation of this novel crystal structure. The detailed protocols and workflows presented herein are intended to facilitate this endeavor, ultimately contributing to a more comprehensive understanding of the solid-state chemistry of ibuprofen and its salts.

References

The Discovery, Development, and Characterization of Ibuprofen Isobutanolammonium: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen (B1674241), a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, has been formulated as a salt with isobutanolammonium to enhance its physicochemical properties, primarily to improve its solubility. This strategic salt formation aims to augment the bioavailability and broaden the potential applications of ibuprofen, particularly in topical formulations. This technical guide provides an in-depth overview of the discovery, synthesis, and comprehensive characterization of ibuprofen isobutanolammonium. It details the experimental protocols for its analysis and presents a summary of its clinical efficacy, pharmacokinetic profile, and antimicrobial properties.

Introduction: The Rationale for Ibuprofen Salt Formation

Ibuprofen, chemically known as (±)-2-(p-isobutylphenyl)propionic acid, is a widely used NSAID with analgesic, anti-inflammatory, and antipyretic properties.[1] Its mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[2] Despite its therapeutic efficacy, ibuprofen's poor aqueous solubility can limit its formulation options and bioavailability, particularly for rapid-acting or topical preparations.

The formation of pharmaceutical salts is a well-established strategy to overcome such limitations. By reacting an acidic or basic active pharmaceutical ingredient (API) with a suitable counter-ion, the resulting salt often exhibits improved solubility, dissolution rate, and stability. This compound is a salt form created by reacting ibuprofen with 2-amino-2-methyl-1-propanol (B13486).[3] This modification has been shown to significantly increase the aqueous solubility of ibuprofen, making it a promising candidate for various pharmaceutical formulations, including topical applications for localized inflammatory conditions.[4][5]

Synthesis and Characterization of this compound

Synthesis

The synthesis of this compound involves a straightforward acid-base reaction between ibuprofen and 2-amino-2-methyl-1-propanol.

Experimental Workflow for Synthesis

Caption: A general workflow for the synthesis of this compound.

Characterization

The successful formation of the this compound salt is confirmed through various analytical techniques that distinguish the salt from its parent compounds.

DSC is employed to determine the melting point and thermal behavior of the synthesized salt. The formation of a new crystalline entity is confirmed by a distinct melting endotherm at a different temperature compared to the individual starting materials.

Table 1: Thermal Analysis Data [3]

| Compound | Onset Melting Point (°C) | Peak Melting Point (°C) |

| Ibuprofen | 75.38 | 78.95 |

| This compound | 110 | - |

TGA is used to evaluate the thermal stability of the compound by measuring its mass change as a function of temperature.

PXRD is a critical technique to confirm the crystalline structure of the new salt. The diffraction pattern of this compound will show unique peaks at different 2θ angles compared to ibuprofen, indicating a new crystal lattice.

FTIR spectroscopy is used to identify the functional groups and confirm the ionic interaction between the carboxylic acid of ibuprofen and the amino group of isobutanolammonium. Key spectral changes include a shift in the carbonyl (C=O) stretching frequency of the carboxylic acid and changes in the N-H stretching region of the amine.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound salt.

Materials:

-

Ibuprofen (racemic, purity ≥98%)

-

2-amino-2-methyl-1-propanol

-

n-hexane (or other suitable non-polar solvent)

-

Magnetic stirrer

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolve a specific molar amount of ibuprofen in a suitable volume of n-hexane with stirring.

-

To this solution, add an equimolar amount of 2-amino-2-methyl-1-propanol dropwise while continuing to stir.

-

Continue stirring the mixture at room temperature for a designated period (e.g., 2-4 hours) to allow for complete reaction and precipitation of the salt.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold n-hexane to remove any unreacted starting materials.

-

Dry the purified this compound salt in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization Methods

Objective: To determine the melting point of the synthesized salt.

Instrument: PerkinElmer Pyris 6 DSC or equivalent.

Procedure:

-

Accurately weigh approximately 5 mg of the sample into a crimped aluminum pan.

-

Place the pan in the DSC instrument.

-

Heat the sample from a starting temperature (e.g., 30 °C) to a final temperature (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the heat flow as a function of temperature to obtain the DSC thermogram.

-

Determine the onset and peak temperatures of any endothermic or exothermic events.

Objective: To evaluate the thermal stability of the synthesized salt.

Instrument: Shimadzu DTG-60H or equivalent.

Procedure:

-

Place a known amount of the sample (e.g., 5-10 mg) in an aluminum pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen flow at 30 mL/min) over a defined temperature range.

-

Record the change in mass as a function of temperature.

Objective: To confirm the crystalline structure of the synthesized salt.

Instrument: A powder X-ray diffractometer with Cu Kα radiation.

Procedure:

-

Prepare a flat sample of the powdered material.

-

Scan the sample over a 2θ range (e.g., 5° to 50°) at a specific scan speed.

-

Record the diffraction pattern and identify the characteristic peaks.

Objective: To confirm the formation of the salt through ionic interactions.

Instrument: FTIR spectrometer with a KBr press or ATR accessory.

Procedure (KBr Pellet Method):

-

Mix a small amount of the sample (e.g., 1-2 mg) with dry potassium bromide (KBr) (e.g., 100-200 mg).

-

Grind the mixture to a fine powder.

-

Press the powder into a transparent pellet using a hydraulic press.

-

Record the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

Physicochemical Properties

Solubility

A key advantage of this compound is its enhanced aqueous solubility compared to ibuprofen. This is crucial for developing aqueous-based formulations and potentially improving bioavailability.

Table 2: Comparative Aqueous Solubility

| Compound | Aqueous Solubility (mg/mL) | Reference |

| Ibuprofen | ~0.021 | [5] |

| This compound | Significantly higher | [3] |

Note: Specific quantitative solubility data for this compound in mg/mL is not consistently reported in the literature, but its formation is explicitly for the purpose of increasing solubility.

Pharmacological Profile

Mechanism of Action: COX Inhibition

This compound, once dissociated, releases ibuprofen, which exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes.

Signaling Pathway of Ibuprofen's Action

Caption: Ibuprofen inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Pharmacokinetics of Topical Formulations

While specific pharmacokinetic data for this compound is limited, studies on topical ibuprofen formulations provide insights into its systemic absorption.

Table 3: Pharmacokinetic Parameters of Topical Ibuprofen Formulations

| Formulation | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (µg·h/mL) | Reference |

| Ibuprofen Topical Patch | 200 mg | 514 | 20 | 9.78 | [6] |

Note: This data is for a topical patch and not specifically for an this compound formulation. It serves as a general reference for the systemic exposure from topical ibuprofen.

Clinical Development and Efficacy

This compound has been clinically evaluated, primarily in topical formulations for the treatment of vulvovaginitis.[4][7][8][9][10]

Clinical Trials in Vulvovaginitis

Clinical studies have demonstrated the efficacy of topical this compound in reducing the signs and symptoms of vulvovaginitis.

Table 4: Summary of Clinical Trial Data in Vulvovaginitis [4][8]

| Comparison Group | Number of Patients | Key Findings |

| Placebo | 70 | Significant reduction in itching, pain, burning, leucorrhea, erythema, and redness of vaginal mucosa compared to placebo.[4] |

| Benzydamine | 30 | More rapid and marked reduction in both subjective (burning, itching) and objective (erythema, edema) symptoms compared to benzydamine.[8] |

Antimicrobial Activity

In addition to its anti-inflammatory properties, ibuprofen has demonstrated in vitro antimicrobial and antifungal activity.[4] This suggests a potential dual benefit of this compound in treating inflammatory conditions with a microbial component, such as certain types of vaginitis.

Table 5: In Vitro Antimicrobial Activity of Ibuprofen [4]

| Microorganism | Activity |

| Gardnerella vaginalis | Significant antimicrobial activity.[4] |

| Candida albicans | Significant antifungal activity and interference with adhesion.[4] |

Conclusion

The development of this compound represents a successful application of salt engineering to enhance the physicochemical properties of a well-established API. Its improved solubility makes it particularly suitable for topical formulations, as evidenced by its clinical efficacy in the treatment of vulvovaginitis. The dual action of anti-inflammatory and antimicrobial effects further broadens its therapeutic potential. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the science and application of this valuable ibuprofen salt. Further research into its pharmacokinetic profile in various formulations and exploration of its efficacy in other localized inflammatory conditions are warranted.

References

- 1. medicilon.com [medicilon.com]

- 2. Synthesis of Ibuprofen - Chemistry Steps [chemistrysteps.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Vaginal Use of this compound (Ginenorm): Efficacy, Tolerability, and Pharmacokinetic Data: A Review of Available Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Pharmacokinetic Study of an Ibuprofen Topical Patch in Healthy Male and Female Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical trial comparing the activity and efficacy of this compound vs Benzydamine hydrochloride, applied as vaginal irrigations, in patients with vaginitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. imrpress.com [imrpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Vaginal use of this compound (ginenorm): efficacy, tolerability, and pharmacokinetic data: a review of available data - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Thermal Analysis of Ibuprofen Isobutanolammonium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic and thermal analysis of Ibuprofen isobutanolammonium salt. The formation of this salt is a strategy to enhance the physicochemical properties, such as solubility, of the parent drug, Ibuprofen. This document outlines the synthesis of the salt and focuses on its characterization using Fourier Transform Infrared (FTIR) Spectroscopy and Differential Scanning Calorimetry (DSC). Detailed experimental protocols for these techniques are provided, along with a clear presentation of the resulting data. The guide is intended to be a valuable resource for researchers and professionals involved in the development and characterization of active pharmaceutical ingredients (APIs).

Introduction

Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1] However, its poor aqueous solubility can limit its bioavailability.[2] Salt formation is a common and effective strategy to improve the solubility and dissolution rate of poorly soluble APIs.[2][3] The formation of a salt with an appropriate counter-ion can significantly alter the physicochemical properties of the parent drug. This guide focuses on the isobutanolammonium salt of Ibuprofen, formed by the reaction of Ibuprofen with 2-amino-2-methyl-propan-1-ol.[2][3]

The characterization of this new salt form is crucial to confirm its formation and to understand its solid-state properties. This guide provides a summary of the key analytical techniques used for this purpose, with a focus on FTIR spectroscopy and DSC.

Synthesis of this compound

The synthesis of this compound salt is achieved through a straightforward acid-base reaction between Ibuprofen and 2-amino-2-methyl-propan-1-ol.[2][3]

References

A Comprehensive Thermal Analysis of Ibuprofen Isobutanolammonium Salt: A Technical Guide

This technical guide provides an in-depth analysis of the thermal properties of ibuprofen (B1674241) isobutanolammonium salt, a pharmaceutical salt developed to enhance the physicochemical characteristics of the parent drug, ibuprofen. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. The guide details the experimental methodologies employed for thermal analysis and presents the quantitative data in a clear, comparative format.

Introduction

Salt formation is a common and effective strategy in pharmaceutical development to improve the solubility, dissolution rate, and bioavailability of active pharmaceutical ingredients (APIs). Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), exhibits poor aqueous solubility, which can limit its therapeutic efficacy. The formation of salts, such as ibuprofen isobutanolammonium, aims to overcome this limitation.

Thermal analysis techniques are crucial in the characterization of pharmaceutical salts. They provide valuable information about the physical and chemical properties of the material as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most important thermoanalytical methods used to determine properties such as melting point, purity, polymorphism, and thermal stability. This guide focuses on the thermal behavior of this compound salt as determined by these techniques.

Experimental Protocols

The thermal analysis of ibuprofen and its isobutanolammonium salt was conducted using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The methodologies are detailed below.

Synthesis of this compound Salt

The synthesis of the this compound salt is a prerequisite for its analysis. The following protocol was utilized:

-

Dissolution: 10 mmol of ibuprofen was dissolved in 40 mL of n-hexane and stirred using a magnetic stirrer.

-

Addition of Salt Former: 10 mmol of 2-amino-2-methyl-propan-1-ol (isobutanolamine) was added dropwise to the ibuprofen solution.

-

Stirring and Precipitation: The resulting solution was stirred for one hour, leading to the formation of a precipitate.

-

Filtration and Drying: The precipitate was filtered and subsequently dried in an oven at 70 °C.

-

Storage: The dried salt was stored in a desiccator over calcium chloride until further analysis.[1]

Differential Scanning Calorimetry (DSC)

DSC measurements were performed to determine the melting behavior and thermal transitions of the samples.

-

Instrument: PerkinElmer Pyris 6 DSC.[1]

-

Sample Preparation: Approximately 5 mg of the sample was placed in crimped aluminum pans.[1]

-

Heating Program: The samples were heated from 30 °C to 250 °C at a constant heating rate of 10 °C per minute.[1]

Thermogravimetric Analysis (TGA)

TGA was used to evaluate the thermal stability and decomposition profile of the samples. The analysis showed that the salt is less thermally stable than the parent drug, with decomposition beginning at a lower temperature.[1]

Data Presentation

The quantitative data obtained from the thermal analyses are summarized in the tables below for clear comparison between ibuprofen and its isobutanolammonium salt.

Table 1: Differential Scanning Calorimetry (DSC) Data

| Sample | Onset Temperature (°C) | Peak Temperature (°C) |

| Ibuprofen | 75.38 | 78.95 |

| This compound Salt | 133.69 | 136.88 |

Source: Carvalho & Joshi, 2019[1]

The distinct difference in the melting endotherms of ibuprofen and its isobutanolammonium salt confirms the formation of a new chemical entity.[1][2] The sharp endothermic peaks for both substances indicate their crystalline nature.[1]

Table 2: Thermogravimetric Analysis (TGA) Data

| Sample | Onset of Decomposition (°C) |

| Ibuprofen | 125 |

| This compound Salt | 110 |

Source: Carvalho & Joshi, 2019[1]

The TGA results indicate that the this compound salt is less thermally stable than pure ibuprofen.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the parent drug and its salt in this thermal analysis study.

Caption: Experimental workflow for the synthesis and thermal analysis of this compound salt.

Caption: Logical relationship illustrating the comparative thermal analysis of ibuprofen and its salt.

Conclusion

The thermal analysis of this compound salt demonstrates its distinct thermal properties compared to the parent ibuprofen molecule. The significant increase in the melting point and the altered thermal stability profile, as determined by DSC and TGA, provide clear evidence of successful salt formation. These findings are critical for the solid-state characterization of this new pharmaceutical salt and are essential for its further development as a drug product with potentially improved solubility and bioavailability. The detailed experimental protocols and compiled data in this guide serve as a valuable resource for researchers in the pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols for Topical Delivery of Ibuprofen Isobutanolammonium

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation, characterization, and evaluation of ibuprofen (B1674241) isobutanolammonium for topical delivery. While specific data for dermal applications of this salt are limited in publicly available literature, the following protocols are based on established methodologies for topical non-steroidal anti-inflammatory drugs (NSAIDs) and related ibuprofen formulations.

Introduction

Ibuprofen is a well-established NSAID that functions by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the synthesis of prostaglandins, mediators of pain and inflammation.[1][2] The isobutanolammonium salt of ibuprofen is a soluble form that completely dissociates in aqueous solutions.[3][4] This characteristic is advantageous for incorporation into aqueous-based topical formulations such as gels and creams. While clinically documented for gynecological applications, its principles can be adapted for dermal delivery to treat localized pain and inflammation.[3][5]

Mechanism of Action: COX Inhibition Pathway

Ibuprofen's primary mechanism involves blocking the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in the inflammatory cascade.

References

- 1. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. In vitro permeation and in vivo anti-inflammatory and analgesic properties of nanoscaled emulsions containing ibuprofen for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vaginal Use of Ibuprofen Isobutanolammonium (Ginenorm): Efficacy, Tolerability, and Pharmacokinetic Data: A Review of Available Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vaginal use of this compound (ginenorm): efficacy, tolerability, and pharmacokinetic data: a review of available data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Laboratory Synthesis of Ibuprofen Isobutanolammonium

These application notes provide a detailed protocol for the synthesis and characterization of Ibuprofen (B1674241) Isobutanolammonium salt, a derivative of the common non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The primary objective of this synthesis is to enhance the aqueous solubility of ibuprofen, potentially leading to improved bioavailability.

Introduction

Ibuprofen is a widely used NSAID for managing pain, fever, and inflammation.[1] However, its therapeutic efficacy can be limited by its poor water solubility (0.021 mg/mL).[2] The formation of salts is a common strategy to improve the solubility of poorly soluble drugs.[3] This protocol details the synthesis of the isobutanolammonium salt of ibuprofen by reacting it with 2-amino-2-methyl-propan-1-ol.[2] This process results in a salt with significantly improved aqueous solubility.[2] The successful formation and key characteristics of the salt are confirmed through various analytical techniques, including thermal analysis, spectroscopy, and X-ray diffraction.[2][4]

Experimental Protocols

1. Materials

-

Ibuprofen (racemic, purity ≥ 98%)

-

2-amino-2-methyl-propan-1-ol

-

n-hexane (LR grade)

-

Magnetic stirrer

-

Filtration apparatus

-

Oven

-

Desiccator with calcium chloride

2. Synthesis of Ibuprofen Isobutanolammonium Salt

This protocol is based on a 1:1 molar reaction between ibuprofen and 2-amino-2-methyl-propan-1-ol.[2]

-

Step 1: Dissolution

-

Dissolve 10 mmol of ibuprofen in 40 mL of n-hexane in a suitable flask.

-

Stir the solution using a magnetic stirrer until the ibuprofen is completely dissolved.[2]

-

-

Step 2: Reaction

-

Slowly add 10 mmol of 2-amino-2-methyl-propan-1-ol drop by drop to the ibuprofen solution while continuously stirring.[2]

-

-

Step 3: Precipitation and Stirring

-

Continue to stir the solution for 1 hour. A precipitate of the this compound salt will form during this time.[2]

-

-

Step 4: Filtration

-

Filter the precipitate from the solution using a standard filtration apparatus.[2]

-

-

Step 5: Drying and Storage

3. Characterization Methods

To confirm the identity and purity of the synthesized salt, the following analytical methods are recommended:

-

Fourier Transform Infrared (FTIR) Spectroscopy: To analyze the formation of the salt by comparing the spectrum of the product with those of the starting materials (ibuprofen and 2-amino-2-methyl-propan-1-ol).[2] The formation of the salt is indicated by changes in the characteristic bands of the carboxylic acid group of ibuprofen and the amino group of the alcohol.[2]

-

Differential Scanning Calorimetry (DSC): To determine the melting point of the synthesized salt and compare it to that of pure ibuprofen. A distinct melting endotherm for the product that differs from the starting materials indicates the formation of a new compound.[2][4]

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the synthesized salt.[2]

-

Powder X-ray Diffraction (PXRD): To confirm that the product is a salt and not a co-crystal of ibuprofen.[4]

-

Solubility Studies: To quantify the improvement in aqueous solubility compared to the parent drug.[2]

-

UV-Vis Spectroscopy: To determine the concentration of the salt in solution for solubility studies.[2]

Data Presentation

The following tables summarize the quantitative data obtained from the characterization of ibuprofen and its isobutanolammonium salt.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| Ibuprofen | C₁₃H₁₈O₂ | 206.28[5] |

| this compound | C₁₇H₂₉NO₃ | 295.4[6] |

Table 2: Thermal Analysis Data (DSC)

| Compound | Onset Melting Point (°C) | Peak Melting Point (°C) |

|---|---|---|

| Ibuprofen | - | 75 - 78 |

| this compound | 133.69[2] | 136.88[2] |

Table 3: Aqueous Solubility Data

| Compound | Solubility in Water (mg/mL) |

|---|---|

| Ibuprofen | 0.021[2] |

| this compound | 315.201[2] |

Table 4: UV-Vis Absorbance of this compound Salt at 223 nm

| Concentration (ppm) | Absorbance |

|---|---|

| 5 | 0.168[2] |

| 10 | 0.335[2] |

| 15 | 0.489[2] |

| 20 | 0.657[2] |

| 25 | 0.825[2] |

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical reaction for the formation of this compound salt.

References

- 1. Synthesis of Ibuprofen - Chemistry Steps [chemistrysteps.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. New amino acid propyl ester ibuprofenates from synthesis to use in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C17H29NO3 | CID 12791155 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ibuprofen Isobutanolammonium in Transdermal Patch Research

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Ibuprofen (B1674241) is a well-established non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX-1 and COX-2) enzymes, thereby blocking prostaglandin (B15479496) synthesis. While orally effective, its administration can lead to gastrointestinal side effects. Transdermal delivery offers a promising alternative, aiming to provide localized and systemic effects while bypassing first-pass metabolism and reducing gastric irritation.

Ibuprofen isobutanolammonium is a salt form of ibuprofen noted for its solubility. This characteristic is particularly relevant in the context of topical and transdermal formulations, where drug solubility in the vehicle is a critical factor for effective delivery. Although research specifically detailing the use of this compound in transdermal patches is not extensively published, the principles and protocols established for ibuprofen transdermal systems are directly applicable and provide a robust framework for investigation.